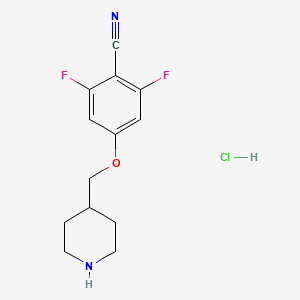
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C13H15ClF2N2O and its molecular weight is 288.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile hydrochloride, with the CAS number 2088515-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and most notably, its biological activity based on available research findings.
- Molecular Formula : C₁₃H₁₅ClF₂N₂O
- Molecular Weight : 288.72 g/mol
- Structure : The compound features a difluorobenzonitrile core with a piperidine moiety linked via a methoxy group, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in relation to enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition Studies
Case Study 1: Synthesis and Characterization
A study detailing the synthesis of related piperidine derivatives highlighted the importance of structural modifications on biological activity. The introduction of fluorine atoms was found to significantly enhance binding affinity to target enzymes .
Case Study 2: In Vitro Assays
In vitro assays conducted on structurally analogous compounds indicated that modifications such as the introduction of methoxy groups can lead to increased potency as tyrosinase inhibitors. For example, compounds derived from piperidinylmethoxybenzene frameworks demonstrated competitive inhibition against tyrosinase with IC₅₀ values ranging from 0.09 to 0.18 μM .
Data Table: Biological Activity Comparison
| Compound Name | Structure Type | IC₅₀ (μM) | Activity Type |
|---|---|---|---|
| Compound A | Piperazine | 0.18 | Tyrosinase Inhibitor |
| Compound B | Piperidine | 0.36 | Tyrosinase Inhibitor |
| 2,6-Difluoro-4-(piperidin-4-ylmethoxy)benzonitrile HCl | Piperidine derivative | TBD | TBD |
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research, particularly in the fields of dermatology and antimicrobial therapy. Future studies should focus on detailed pharmacokinetic profiles, toxicity assessments, and clinical trials to establish therapeutic efficacy.
The exploration of structure-activity relationships (SAR) will be crucial in optimizing this compound and its derivatives for specific therapeutic applications.
Propriétés
IUPAC Name |
2,6-difluoro-4-(piperidin-4-ylmethoxy)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O.ClH/c14-12-5-10(6-13(15)11(12)7-16)18-8-9-1-3-17-4-2-9;/h5-6,9,17H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVZKWWPQMYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C(=C2)F)C#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














